molecular formula C9H11NO3 B13035035 (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid

Cat. No.: B13035035
M. Wt: 181.19 g/mol
InChI Key: RYECLBZQOBSCIW-MRVPVSSYSA-N
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Description

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an amino group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-(4-hydroxy-3-methylphenyl)acetic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-amino-2-(4-hydroxy-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-4-6(2-3-7(5)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

RYECLBZQOBSCIW-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

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